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Compound of Interest

Compound Name: 1-Octen-3-ol - d3

Cat. No.: B591086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass

spectrometry fragmentation pattern of 1-octen-3-ol and its deuterated isotopologue, 1-octen-3-

ol-d3. Understanding the fragmentation behavior of this volatile organic compound is crucial for

its identification and quantification in various matrices, a common requirement in flavor and

fragrance analysis, environmental monitoring, and metabolomics.

Core Concepts in the Mass Spectrometry of 1-
Octen-3-ol
1-Octen-3-ol is a secondary alcohol containing a vinyl group, which influences its fragmentation

pattern under electron ionization. The molecular ion is often weak or absent in the mass

spectra of alcohols.[1][2] Fragmentation is primarily driven by cleavage of the C-C bond

adjacent to the oxygen atom (alpha-cleavage) and dehydration.[1][2]

Upon ionization, 1-octen-3-ol (molecular weight: 128.21 g/mol ) forms a molecular ion (m/z 128)

that readily undergoes fragmentation.[3][4][5] The most prominent fragmentation pathways

involve the loss of alkyl radicals and water.

Fragmentation Pattern of 1-Octen-3-ol
The electron ionization mass spectrum of 1-octen-3-ol is characterized by several key fragment

ions. The base peak is typically observed at m/z 57, corresponding to the loss of a pentyl
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radical. Other significant fragments are observed at m/z 43, 72, and 85.[6]

A proposed fragmentation pathway for 1-octen-3-ol is initiated by the ionization of the oxygen

atom, followed by alpha-cleavage.

Caption: Fragmentation pathway of 1-Octen-3-ol.

Predicted Fragmentation Pattern of 1-Octen-3-ol-d3
For 1-Octen-3-ol-d3, where the three deuterium atoms are located on the terminal methyl group

(C8), the fragmentation pattern is expected to show predictable mass shifts for fragments

containing this group. The deuterium labeling will increase the mass of the molecular ion and

any fragments retaining the deuterated methyl group by 3 Da.

The table below summarizes the expected key ions for both 1-octen-3-ol and 1-octen-3-ol-d3.

Ion Description Proposed Structure 1-Octen-3-ol (m/z)
1-Octen-3-ol-d3
(m/z)

Molecular Ion [C8H16O]+• 128 131

Loss of Water [C8H14]+• 110 113

Loss of Propyl Radical [C5H11O]+ 87 90

Loss of Butyl Radical [C4H9O]+ 73 76

McLafferty

Rearrangement
[C4H8O]+• 72 72

Pentyl Cation [C5H11]+ 71 74

Butyl Cation [C4H9]+ 57 57

Propyl Cation [C3H7]+ 43 43

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) Analysis
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The following provides a general methodology for the analysis of 1-octen-3-ol and its

deuterated analog using GC-MS. Specific parameters may require optimization based on the

instrumentation and sample matrix.

1. Sample Preparation:

For liquid samples, a direct injection of a diluted solution (e.g., in ethanol or hexane) is

appropriate.

For solid or complex matrices, headspace solid-phase microextraction (HS-SPME) is a

common and effective technique for extracting volatile compounds like 1-octen-3-ol.[7][8]

2. Gas Chromatography (GC) Conditions:

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a

split ratio of 10:1 to 50:1 for more concentrated samples. Injector temperature: 250 °C.

Column: A non-polar or mid-polar capillary column is suitable. A common choice is a DB-5ms

(5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm i.d. x 0.25

µm film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: Increase to 150 °C at a rate of 5 °C/min.

Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Mass Range: Scan from m/z 35 to 350.

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

Logical Workflow for Fragmentation Analysis
The logical process for analyzing and predicting the fragmentation patterns is outlined below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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